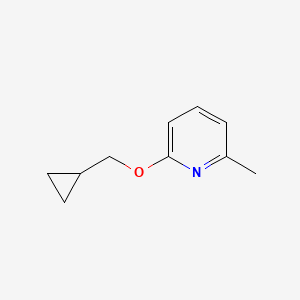

2-(2-Phenylpropoxy)acetic acid

描述

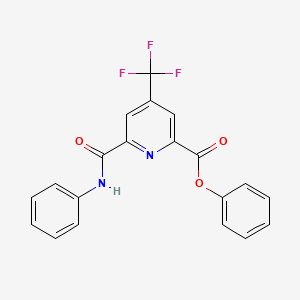

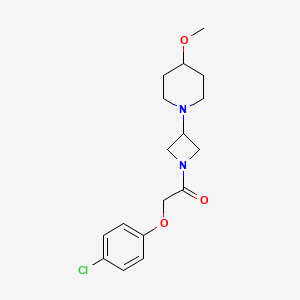

2-(2-Phenylpropoxy)acetic acid is an organic compound with the molecular formula C11H14O3. It is characterized by a phenyl group attached to a propoxy chain, which is further connected to an acetic acid moiety.

作用机制

Target of Action

This compound is a derivative of acetic acid, which is known to interact with various enzymes and receptors in the body

Mode of Action

The mode of action of 2-(2-Phenylpropoxy)acetic acid is not well-understood at this time. As a derivative of acetic acid, it may share some of the same interactions with biological systems. Acetic acid is known to participate in various biochemical reactions, including the acetyl-CoA pathway . .

Biochemical Pathways

Acetic acid, a related compound, is known to be involved in the reductive acetyl-coa pathway or the wood‒ljungdahl pathway . This pathway is the only known pathway of CO2 fixation coupled to energy storage

Pharmacokinetics

Related compounds such as 2-phenoxyethanol have been studied, and it was found that they are rapidly absorbed and extensively metabolized to form phenoxyacetic acid . The majority of the compound and its derivatives were excreted in urine . These findings may provide some insight into the potential ADME properties of this compound, but direct studies on this compound are needed.

Result of Action

The molecular and cellular effects of this compound are not well-documented. Given its structural similarity to acetic acid, it may share some of the same effects. For example, acetic acid is known to have antimicrobial properties and is used to treat infections of the external auditory canal . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of related compounds like 2-phenylethanol and indole-3-acetic acid (IAA) by certain microorganisms is closely linked to the growth state of the microorganisms and environmental factors . .

生化分析

Biochemical Properties

It is known that acetic acid, a related compound, can be involved in various biochemical reactions . It can interact with enzymes and proteins, and can be produced from microbial fermentation of residual peptides and fats

Cellular Effects

Acetic acid, a related compound, has been shown to cause severe intracellular amino-acid starvation in yeast cells

Molecular Mechanism

It is known that acetic acid can activate certain receptors, such as GPR43

Temporal Effects in Laboratory Settings

Related compounds such as acetic acid have been studied in various settings . For example, acetic acid has been shown to induce a stress response in yeast cells

Dosage Effects in Animal Models

Related compounds such as acetic acid have been studied in animal models . For example, acetic acid has been shown to induce pain-like behaviors in mice

Metabolic Pathways

Acetic acid, a related compound, is known to be involved in various metabolic pathways . For example, acetic acid can be produced from the metabolism of the oxidative breakdown of alcohol in the liver

Transport and Distribution

Acetic acid, a related compound, is known to enter mitochondria by diffusion

Subcellular Localization

Recent advances in the prediction of protein subcellular localization using deep learning-based methods could potentially be applied to predict the subcellular localization of 2-(2-Phenylpropoxy)acetic acid .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylpropoxy)acetic acid typically involves the reaction of phenylpropanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired acetic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include sodium hydroxide as a base and solvents such as dichloromethane for the reaction medium .

化学反应分析

Types of Reactions: 2-(2-Phenylpropoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogens or nitrating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of phenylpropyl ketone or phenylpropionic acid.

Reduction: Formation of phenylpropanol.

Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.

科学研究应用

2-(2-Phenylpropoxy)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

相似化合物的比较

Phenylacetic acid: Similar structure but lacks the propoxy group.

Phenylpropionic acid: Similar structure but lacks the acetic acid moiety.

Phenoxyacetic acid: Similar structure but lacks the phenylpropyl chain.

Uniqueness: 2-(2-Phenylpropoxy)acetic acid is unique due to the presence of both a phenylpropyl chain and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

属性

IUPAC Name |

2-(2-phenylpropoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(7-14-8-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYWNHKVZFGJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2954955.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide](/img/structure/B2954962.png)

![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2954964.png)

![1-[4-(Methylthio)phenyl]ethanamine](/img/structure/B2954969.png)

![N-(2,4-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2954974.png)